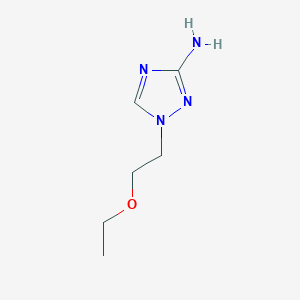

1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine

Description

Contextualization within Triazole Chemistry Research

Triazole chemistry is a vast and dynamic field. The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235), both of which are aromatic and feature sp²-hybridized atoms. jetir.orgmdpi.com These structures are of great interest due to their versatile biological activities, which include antifungal, anticancer, antiviral, and antibacterial properties. chemijournal.comnih.govnih.gov The 1,2,4-triazole isomer, the core of the compound , is a particularly significant motif found in numerous established pharmaceutical agents and agricultural fungicides. jetir.orgnih.gov

The electron-rich nature of the triazole ring, combined with the presence of three nitrogen atoms, allows for a variety of non-covalent interactions with biological targets like enzymes and receptors. nih.gov This ability to act as hydrogen bond donors and acceptors, as well as engage in dipole-dipole and coordination interactions, makes the triazole scaffold a privileged structure in medicinal chemistry. chemijournal.com Research in this area focuses on synthesizing novel derivatives to explore new therapeutic avenues and develop materials with unique properties. chemijournal.comfrontiersin.org

Table 1: Comparison of Triazole Isomers

| Feature | 1,2,3-Triazole | 1,2,4-Triazole |

|---|---|---|

| Nitrogen Atom Arrangement | Adjacent (vicinal) | Separated (symmetric) |

| Common Synthesis Method | Huisgen 1,3-dipolar cycloaddition ("click chemistry") chemijournal.com | Einhorn–Brunner reaction, Pellizzari reaction scispace.com |

| Key Applications | Drug discovery, materials science chemijournal.com | Pharmaceuticals, agricultural fungicides jetir.orgnih.gov |

| Notable Drugs | Tazobactam jetir.org | Fluconazole (B54011), Itraconazole chemijournal.com |

Significance of the Ethoxyethyl Substituent in Triazole Frameworks

Substituents attached to a heterocyclic core dramatically influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The ethoxyethyl group [—CH₂CH₂OCH₂CH₃] is a flexible, moderately polar side chain. While specific research on its effect on the 1,2,4-triazol-3-amine core is not extensively detailed in the provided results, its general characteristics can be inferred from broader principles of medicinal chemistry.

The inclusion of an ether linkage and an ethyl group in the substituent can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross biological membranes. The ether oxygen can also act as a hydrogen bond acceptor, potentially influencing the molecule's interaction with biological targets. The flexibility of the ethoxyethyl chain allows it to adopt various conformations, which can be advantageous for fitting into binding pockets of enzymes or receptors. In the context of drug design, such substituents are often introduced to optimize a compound's pharmacokinetic profile. Quantum-chemical calculations have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org

Evolution of Research Perspectives on Amino-Triazole Derivatives

The study of amino-triazoles has a long history. One of the simplest members of this class, 3-amino-1,2,4-triazole (Amitrole), was widely used as an herbicide. researchgate.netnih.gov However, concerns over its potential toxicity prompted a ban in many regions and spurred research into new derivatives with improved safety profiles and more specific activities. nih.gov

Early research often focused on simple, unsubstituted or minimally substituted amino-triazoles. Over time, the focus has shifted towards the synthesis of more complex, multi-substituted derivatives to achieve greater potency and selectivity for specific biological targets. researchgate.netnih.gov The introduction of various substituents on the triazole ring's nitrogen or carbon atoms has been a key strategy. For instance, attaching different aryl or alkyl groups can lead to compounds with promising anticancer or anti-inflammatory activities. nih.gov

The development of N-substituted amino-triazoles, such as 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine, represents this evolution. Researchers now systematically modify different positions of the amino-triazole scaffold to fine-tune its properties. This modern approach involves creating libraries of related compounds and screening them for various biological activities, moving from broad-spectrum agents to highly targeted molecules. nih.govzsmu.edu.ua This progression highlights a deeper understanding of structure-activity relationships, where specific substituents are rationally designed to interact with particular biological systems. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Structure |

|---|---|

| This compound | C₆H₁₂N₄O |

| 1,2,3-Triazole | C₂H₃N₃ |

| 1,2,4-Triazole | C₂H₃N₃ |

| 3-amino-1,2,4-triazole (Amitrole) | C₂H₄N₄ |

| Fluconazole | C₁₃H₁₂F₂N₆O |

| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ |

Structure

3D Structure

Properties

Molecular Formula |

C6H12N4O |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |

InChI Key |

VRZAQBYNVFOMGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C=NC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine

Established Synthetic Pathways

Traditional synthetic chemistry provides several reliable, albeit often lengthy, pathways to construct the 1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine scaffold. These methods can be broadly categorized into those that build the triazole ring from acyclic precursors and those that modify an existing triazole ring.

Cyclization Reactions involving 1,2,4-Triazole (B32235) Formation

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry. One of the most fundamental approaches for synthesizing 3-amino-1,2,4-triazoles is the reaction of aminoguanidine (B1677879) or its salts with a carboxylic acid or its derivatives. mdpi.com In a hypothetical synthesis for the target compound, this could involve the condensation and subsequent cyclization of aminoguanidine bicarbonate with 2-ethoxyacetic acid. The reaction typically requires heat and acidic catalysis to drive the dehydration and ring closure, forming the desired triazole ring with the amino group at the C3 position. mdpi.com

Another prominent cyclization strategy is the Pellizzari reaction, which involves heating a mixture of an acyl hydrazide and an amide. scispace.com A variation of this could be adapted where a derivative of 2-ethoxyethyl hydrazine (B178648) is reacted with a cyanamide (B42294) or a related precursor to construct the N1-substituted triazole ring. Furthermore, efficient one-pot syntheses have been developed that involve the condensation of nitriles and hydrazides, often in the presence of a base, which could theoretically be applied by reacting a 2-ethoxyethyl-substituted hydrazide with an appropriate nitrile. scipublications.com

These cyclization reactions are foundational but can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions and purification steps to isolate the desired N1-substituted product.

Amination Reactions of Triazole Precursors

An alternative to building the ring with the amine group already present is to introduce it at a later stage. This involves preparing a 1-(2-ethoxyethyl)-1H-1,2,4-triazole ring that has a suitable leaving group at the 3-position. Common precursors for such amination reactions include 3-halo-1,2,4-triazoles or 1,2,4-triazole-3-thiones.

For instance, a 3-chloro or 3-bromo-1-(2-ethoxyethyl)-1H-1,2,4-triazole could undergo nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the final product. Such amine substitution reactions have been explored for related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines, where a chloro-substituent is displaced by various primary amines. beilstein-journals.org Similarly, a 1-(2-ethoxyethyl)-1H-1,2,4-triazole-3-thione could be converted to the 3-amino derivative, although this often involves multiple steps, including S-alkylation followed by displacement with an amine.

Functionalization Strategies for Triazole Ring Systems

Perhaps the most direct and widely applicable established pathway is the functionalization of a pre-formed 3-amino-1,2,4-triazole core. This method involves the direct N-alkylation of 3-amino-1,2,4-triazole with an appropriate 2-ethoxyethyl electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate.

The primary challenge in this approach is regioselectivity. The 3-amino-1,2,4-triazole molecule has multiple nucleophilic nitrogen atoms: N1, N2, and N4 of the triazole ring, as well as the exocyclic amino group. Alkylation can potentially occur at any of these sites. datapdf.comresearchgate.net Studies on the alkylation of 1,2,4-triazole have shown that reaction conditions, including the choice of base and solvent, can influence the ratio of N1 to N4 alkylated isomers. researchgate.net Computational and experimental studies indicate that the quaternization of 1-substituted 3-amino-1,2,4-triazoles can proceed with low selectivity, involving the N2, N4, and even the 3-NH2 group as reaction centers. datapdf.comresearchgate.net Therefore, achieving selective alkylation at the N1 position to obtain this compound often requires careful optimization of the reaction conditions or the use of protecting groups. datapdf.com

Novel and Green Synthesis Approaches

In response to the growing demand for environmentally benign and efficient chemical processes, novel synthesis techniques have been applied to the formation of 1,2,4-triazole derivatives. These "green" methods often lead to dramatically reduced reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions by efficiently heating polar molecules and solvents. pnrjournal.com This technique has been successfully applied to nearly all established pathways for 1,2,4-triazole synthesis.

For example, the cyclization of carboxylic acids with aminoguanidine salts to form 3-amino-1,2,4-triazoles can be completed in minutes under microwave heating, compared to hours with conventional methods. mdpi.com One study demonstrated that reacting aminoguanidine hydrochloride with various amines under microwave irradiation is an effective method for producing N-substituted 3-amino-1,2,4-triazoles. rsc.org Similarly, the N-alkylation of triazole rings is also amenable to microwave assistance. A robust, regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles has been reported where the final cyclization step is performed under microwave conditions, affording products in good yields within 30 minutes. researchgate.net The significant reduction in reaction time is a key advantage of this technology. nih.gov

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| N-substituted Triazole Synthesis | Several Hours | 33–90 seconds | nih.gov |

| Piperazine-azole Synthesis | 27 Hours | 30 minutes | nih.gov |

| Aminoguanidine + Carboxylic Acid Cyclization | Hours | ~5 minutes | nih.gov |

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. The collapse of microscopic bubbles generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. asianpubs.org This method has been effectively used for the synthesis of various 1,2,4-triazole derivatives. asianpubs.orgresearchgate.netresearchgate.net

The application of ultrasound can significantly improve yields and shorten reaction times for cyclization reactions. asianpubs.orgmdpi.com For instance, a facile preparation of 1,2,4-triazole derivatives via the cyclization of α-nitrophenyl hydrazones with methylene (B1212753) amines was achieved under ultrasound irradiation. asianpubs.org One-pot, multi-component reactions to form complex triazoles have also been successfully carried out using ultrasonic irradiation, achieving good to excellent yields in as little as 10-25 minutes. researchgate.net The alkylation of triazole-thiones, a potential route to precursors for amination, has also been shown to be accelerated by sonication. mdpi.com This technique offers an energy-efficient and rapid alternative to conventional heating for the synthesis of the target compound. mdpi.comnih.gov

| Reaction Type | Conventional Method Yield | Ultrasound-Assisted Yield | Reference |

|---|---|---|---|

| Triazole-acetamide Synthesis | Moderate | 65–80% | mdpi.com |

| Four-Component Triazole Synthesis | N/A | 70–96% | researchgate.net |

Catalyst-Free and Solvent-Free Methodologies

The synthesis of 1,2,4-triazole derivatives can often be achieved under catalyst-free and solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding potentially toxic catalysts and solvents. frontiersin.org

A plausible catalyst-free approach for the synthesis of this compound involves the direct thermal condensation of (2-ethoxyethyl)hydrazine (B15259460) with cyanamide. The reaction likely proceeds through the formation of an aminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable 1,2,4-triazole ring. Elevated temperatures are typically required to drive the reaction to completion.

Another potential solvent-free method is the reaction of (2-ethoxyethyl)hydrazine with dicyandiamide (B1669379) under thermal conditions. Dicyandiamide can serve as a precursor to the guanidine (B92328) functionality necessary for the triazole ring formation.

Microwave-assisted synthesis is another relevant technique that can often be performed without a solvent and can significantly reduce reaction times and improve yields. nih.gov The direct reaction of (2-ethoxyethyl)hydrazine with aminoguanidine bicarbonate or a similar precursor under microwave irradiation could provide a rapid and efficient route to the target compound.

Flow Chemistry Applications in Triazole Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. beilstein-journals.orgacs.orgnih.govnih.govrsc.org The synthesis of triazole derivatives has been successfully adapted to flow reactor systems.

For the synthesis of this compound, a flow process could be designed where a solution of (2-ethoxyethyl)hydrazine and a suitable cyano-group-containing reagent are pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purity of the product. The use of a packed-bed reactor containing a solid-supported reagent or catalyst could also be envisioned to further streamline the process and simplify purification.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of 1,2,4-triazoles. The cyclization step to form the triazole ring is an endothermic process and generally requires elevated temperatures, often in the range of 100-200°C. google.comgoogle.com Insufficient temperature can lead to incomplete reaction or the accumulation of intermediates, while excessive temperatures might cause decomposition of the reactants or products.

Pressure can also influence the reaction, particularly in a sealed-vessel or flow-chemistry setup. Increased pressure can raise the boiling point of reactants, allowing for higher reaction temperatures and potentially accelerating the reaction rate.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 100 | 12 | 45 |

| 2 | 120 | 8 | 65 |

| 3 | 140 | 6 | 80 |

| 4 | 160 | 6 | 75 (decomposition observed) |

Solvent Selection and Polarity Impact

While solvent-free methods are advantageous, in some cases, the use of a solvent is necessary to ensure proper mixing and heat transfer. The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed for the synthesis of 1,2,4-triazoles due to their ability to dissolve the reactants and facilitate the high temperatures required for cyclization. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics.

| Entry | Solvent | Dielectric Constant (20°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 2.4 | 30 |

| 2 | Dioxane | 2.2 | 35 |

| 3 | Ethanol | 24.6 | 55 |

| 4 | DMF | 36.7 | 82 |

| 5 | DMSO | 46.7 | 78 |

Reagent Stoichiometry and Purity Influences

The stoichiometry of the reactants, namely (2-ethoxyethyl)hydrazine and the cyano-group source (e.g., cyanamide), is a key factor in achieving high yields. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of by-products and complicate purification. A systematic study to determine the optimal molar ratio is therefore essential.

| Entry | Molar Ratio ((2-ethoxyethyl)hydrazine : Cyanamide) | Yield (%) |

|---|---|---|

| 1 | 1 : 1 | 70 |

| 2 | 1 : 1.2 | 85 |

| 3 | 1 : 1.5 | 83 |

| 4 | 1.2 : 1 | 75 |

Mechanistic Investigations of 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine Reactions

Reaction Mechanism Elucidation of Synthesis Routes

The synthesis of N-substituted 3-amino-1,2,4-triazoles typically involves the cyclization of a guanidine (B92328) derivative with a suitable reagent. For 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine, a plausible route involves the reaction of (2-ethoxyethyl)hydrazine (B15259460) with a cyanogen (B1215507) source or the cyclocondensation of aminoguanidine (B1677879) with a derivative of an ethoxyethyl-containing carboxylic acid. Elucidating the precise mechanism of these routes requires a combination of analytical techniques.

Spectroscopic methods are invaluable for identifying and characterizing transient intermediates formed during a reaction, thereby mapping the reaction pathway. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to monitor the conversion of reactants to products.

In a hypothetical synthesis, key intermediates such as N-substituted amidrazones or guanylhydrazones can be identified by their characteristic spectral signatures. For instance, ¹H NMR spectroscopy can track the appearance and disappearance of signals corresponding to specific protons as the reaction progresses. The formation of the triazole ring is often confirmed by the appearance of a characteristic aromatic proton signal and the disappearance of signals from the precursor's reactive groups.

Table 1: Hypothetical Spectroscopic Data for Synthesis of this compound

| Compound/Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| (2-Ethoxyethyl)hydrazine | 1.15 (t, 3H, CH₃), 3.45 (q, 2H, OCH₂), 3.55 (t, 2H, NCH₂), 2.80 (t, 2H, OCH₂), 4.10 (br s, 3H, NHNH₂) | 15.2 (CH₃), 66.5 (OCH₂CH₃), 70.1 (NCH₂CH₂O), 51.8 (NCH₂) | 3350-3200 (N-H), 2970-2850 (C-H), 1120 (C-O) |

| Intermediate (e.g., Guanylhydrazone) | Signals for ethoxyethyl group, plus new signals for C=N protons (7.5-8.5 ppm) and guanidinyl protons. | Signals for ethoxyethyl group, plus a new C=N signal (~155-165 ppm). | 3400-3100 (N-H), 1650 (C=N) |

| This compound | 1.18 (t, 3H, CH₃), 3.48 (q, 2H, OCH₂), 3.75 (t, 2H, NCH₂), 4.20 (t, 2H, OCH₂), 5.50 (s, 2H, NH₂), 7.95 (s, 1H, C5-H) urfu.runih.gov | 15.1 (CH₃), 48.5 (NCH₂), 66.8 (OCH₂CH₃), 68.9 (CH₂O), 156.5 (C3), 160.9 (C5) urfu.ru | 3300, 3150 (N-H), 2980-2860 (C-H), 1630 (N-H bend), 1560 (C=N) |

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order, rate constants, and the activation energy. This information is critical for identifying the rate-determining step of the synthesis. For the formation of the triazole ring, the cyclization step is often the slowest and thus rate-determining. By systematically varying the concentration of reactants and temperature while monitoring the reaction progress (e.g., using UV-Vis or NMR spectroscopy), a rate law can be established. This helps in optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and minimize reaction time.

Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction mechanism. acs.org In the synthesis of triazoles, proton transfers are integral to the cyclization and tautomerization steps. nih.govnih.gov By replacing specific protons with deuterium atoms (e.g., in the solvent or on a reactant's amino group), one can follow their fate using NMR or Mass Spectrometry. acs.org For example, if the reaction is conducted in a deuterated solvent like D₂O, the incorporation of deuterium into the final product can reveal which positions are involved in proton exchange with the solvent. nih.gov This analysis can confirm, for instance, whether a proton from a specific nitrogen atom is removed during the rate-determining step, providing strong evidence for a particular mechanistic pathway. researchgate.net

Reactivity Profiles and Transformational Chemistry

The reactivity of this compound is dictated by the electronic properties of the triazole ring and the presence of the nucleophilic amino group. The molecule contains several potential reaction centers, including the ring nitrogen atoms and the exocyclic amino group. datapdf.commdpi.com

The 1,2,4-triazole (B32235) ring is considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This deactivation makes electrophilic substitution on the ring's carbon atoms (C3 and C5) highly unfavorable. Instead, electrophilic attack occurs preferentially on the ring nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com For 1H-1,2,4-triazoles, electrophilic substitution such as protonation and alkylation typically occurs at the N4 position. chemicalbook.com The presence of the ethoxyethyl group at N1 directs further substitution. While the 3-amino group is an activating group, its effect is generally insufficient to overcome the inherent lack of reactivity of the ring carbons toward electrophiles.

Table 2: Predicted Regioselectivity for Electrophilic Attack on this compound

| Electrophile (E⁺) | Reaction Type | Predicted Major Product | Rationale |

| H⁺ | Protonation | 1-(2-Ethoxyethyl)-3-amino-4H-1,2,4-triazol-1-ium | N4 is the most basic and accessible nitrogen atom. chemicalbook.com |

| R-X (e.g., CH₃I) | Alkylation | 4-Alkyl-1-(2-ethoxyethyl)-3-amino-1H-1,2,4-triazol-4-ium salt | N4 is a primary site for quaternization. datapdf.com Attack at the exocyclic amino group is also possible. |

| NO₂⁺ | Nitration | No reaction on ring carbons | The triazole ring is strongly deactivated towards nitration. |

| Br₂/FeBr₃ | Halogenation | No reaction on ring carbons | The ring is too electron-deficient for typical Friedel-Crafts type halogenation. |

The exocyclic amino group at the C3 position is a potent nucleophilic center and is the primary site for reactions with a wide range of electrophiles. researchgate.net This reactivity allows for the synthesis of a diverse array of derivatives. Common transformations include acylation, alkylation, and condensation reactions.

Acylation with acid chlorides or anhydrides readily forms the corresponding amides. researchgate.net Alkylation can also occur at the amino group, although competition with alkylation at the ring's N4 position can lead to a mixture of products, depending on the reaction conditions and the nature of the alkylating agent. datapdf.comnih.gov Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for further synthetic modifications.

Table 3: Representative Nucleophilic Reactions at the Amino Group

| Reagent | Reaction Type | Product Structure |

| Acetyl Chloride (CH₃COCl) | Acylation | N-(1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-yl)acetamide |

| Benzyl Bromide (BnBr) | Alkylation | N-Benzyl-1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine |

| Benzaldehyde (PhCHO) | Condensation | (E)-N-Benzylidene-1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amine (Schiff Base) |

| Methyl Isocyanate (CH₃NCO) | Addition | 1-(1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-yl)-3-methylurea |

Transformations Involving the Ethoxyethyl Side Chain

The ethoxyethyl side chain, an N-alkoxyalkyl group, introduces specific reactive sites to the this compound molecule. The primary transformations involving this side chain are centered around the cleavage of the ether linkage and the N-C bond connecting the side chain to the triazole ring.

Ether Cleavage: The ether bond within the ethoxyethyl group is susceptible to cleavage under strong acidic conditions, typically in the presence of hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This can result in the formation of a haloethane and a primary alcohol, or further reaction to a dihaloethane, depending on the reaction conditions.

N-Dealkylation: The bond connecting the ethoxyethyl group to the triazole ring can be cleaved under various conditions, leading to the formation of 3-amino-1H-1,2,4-triazole. This N-dealkylation can be achieved through several methods, including strong acid hydrolysis, oxidative cleavage, or reductive cleavage. The stability of this N-C bond is influenced by the electronic properties of the triazole ring and the nature of the reagents employed.

Below is a table summarizing potential transformations of the ethoxyethyl side chain based on general reactivity patterns of N-alkoxyalkyl substituted heterocycles.

| Transformation | Reagents and Conditions | Expected Products | Plausible Mechanism |

| Ether Cleavage | Excess HBr or HI, heat | 3-Amino-1-(2-hydroxyethyl)-1H-1,2,4-triazole, Ethyl halide | Protonation of the ether oxygen followed by SN2 attack by the halide ion. |

| N-Dealkylation | Strong acid (e.g., conc. HCl), heat | 3-Amino-1H-1,2,4-triazole, 2-ethoxyethanol | Protonation of a triazole nitrogen followed by hydrolysis of the N-C bond. |

| Oxidative N-Dealkylation | Oxidizing agents (e.g., ceric ammonium (B1175870) nitrate) | 3-Amino-1H-1,2,4-triazole, Ethoxyacetaldehyde | Single-electron transfer followed by fragmentation of the radical cation. |

Ring Opening and Rearrangement Reactions

The 1,2,4-triazole ring in this compound, while generally stable, can undergo ring opening and rearrangement reactions under specific conditions, particularly when influenced by the substituents.

One of the most relevant rearrangements for this class of compounds is the Dimroth rearrangement . This rearrangement is well-documented for 1-substituted-5-amino-1,2,3-triazoles and has been observed in 1,2,4-triazole systems as well. For this compound, a plausible Dimroth rearrangement would involve a ring-opening and ring-closing sequence, leading to an isomeric triazole. This process is often catalyzed by acid or base and is driven by the relative thermodynamic stabilities of the tautomers and isomers. The proposed mechanism involves protonation or deprotonation, followed by cleavage of the N1-C5 or N2-C3 bond, leading to a transient open-chain intermediate which then recyclizes.

Another potential, though less common, reaction is the fragmentation of the triazole ring under harsh conditions such as high temperatures or strong oxidizing or reducing agents, which could lead to the formation of various acyclic nitrogen-containing compounds.

The following table outlines a potential Dimroth rearrangement for this compound.

| Reaction | Proposed Conditions | Intermediate | Product |

| Dimroth Rearrangement | Acid or base catalysis, heat | Open-chain guanidine derivative | 4-(2-Ethoxyethyl)-4H-1,2,4-triazol-3-amine |

Catalytic Effects on Reaction Rates and Selectivity

The reactivity and selectivity of reactions involving this compound can be significantly influenced by the use of catalysts. The presence of multiple nitrogen atoms in the triazole ring and the exocyclic amino group provides several sites for interaction with Lewis acids, Brønsted acids and bases, and organocatalysts.

Role of Lewis Acid Catalysts

Lewis acids can coordinate to the nitrogen atoms of the triazole ring or the exocyclic amino group. This coordination can enhance the electrophilicity of the triazole ring, making it more susceptible to nucleophilic attack. For instance, in acylation or alkylation reactions of the 3-amino group, a Lewis acid could activate the electrophile, thereby increasing the reaction rate.

Furthermore, Lewis acids can play a role in directing the regioselectivity of reactions. By coordinating to a specific nitrogen atom, a Lewis acid can block that site from reacting, thereby directing incoming electrophiles to other positions.

| Reaction Type | Lewis Acid Catalyst | Role of Catalyst | Effect on Rate/Selectivity |

| Acylation of 3-amino group | ZnCl₂, AlCl₃ | Activation of acylating agent | Increased reaction rate |

| N-Alkylation of triazole ring | Sc(OTf)₃, Yb(OTf)₃ | Activation of alkylating agent and potential directing effect | Increased rate and potential for regiocontrol |

Brønsted Acid and Base Catalysis

Brønsted acids can protonate the nitrogen atoms of the triazole ring, which can influence the molecule's reactivity in several ways. Protonation can activate the ring towards nucleophilic attack or facilitate ring-opening reactions. In reactions involving the 3-amino group, such as condensation with carbonyl compounds to form imines, Brønsted acid catalysis is often employed to activate the carbonyl group. nih.gov

Brønsted bases, on the other hand, can deprotonate the amino group or a ring NH tautomer (if present under equilibrium), increasing the nucleophilicity of the molecule. This is particularly relevant for reactions such as N-acylation or N-alkylation where a more nucleophilic nitrogen atom is required.

| Catalyst Type | Reaction Example | Mechanism of Catalysis | Outcome |

| Brønsted Acid (e.g., p-TsOH) | Condensation with an aldehyde | Protonation and activation of the aldehyde carbonyl group | Formation of a Schiff base |

| Brønsted Base (e.g., Et₃N) | Acylation of the 3-amino group | Deprotonation of the amino group to increase its nucleophilicity | Faster acylation reaction |

Organocatalysis in Triazole Chemistry

The field of organocatalysis offers a range of possibilities for activating this compound or its reaction partners. Chiral organocatalysts, such as those based on primary or secondary amines, thioureas, or phosphoric acids, could be employed to achieve enantioselective transformations.

For example, the 3-amino group could potentially act as a handle for the formation of catalytically active species. Alternatively, the triazole moiety itself can be a component of an organocatalyst. In the context of reactions involving this compound as a substrate, an organocatalyst could activate an electrophile for attack by the amino group or one of the ring nitrogens. For instance, in a Michael addition reaction, a chiral organocatalyst could activate an α,β-unsaturated carbonyl compound towards nucleophilic attack by the aminotriazole.

| Organocatalyst Type | Potential Reaction | Mode of Activation | Potential Product |

| Chiral Phosphoric Acid | Asymmetric addition to an imine | Activation of the imine via hydrogen bonding | Chiral α-amino phosphonate (B1237965) derivative |

| Chiral Thiourea (B124793) | Asymmetric Michael addition | Activation of the Michael acceptor via hydrogen bonding | Chiral β-amino triazole derivative |

| Chiral Amine | Asymmetric Aldol reaction with a ketone | Formation of a chiral enamine from the ketone | Chiral β-hydroxy ketone with a triazole substituent |

Computational and Theoretical Chemistry Studies of 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Calculations of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations for 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine would provide crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar 1,2,4-triazole (B32235) derivatives, DFT calculations have been employed to understand their reactivity and potential as corrosion inhibitors or in medicinal applications.

A hypothetical data table for the molecular orbital energies of this compound, calculated using a common DFT functional like B3LYP with a 6-31G(d,p) basis set, might look as follows:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data is unavailable.

Ab Initio Calculations of Electronic Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. Ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), could be used to determine various electronic properties of this compound.

These properties include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values provide further insight into the molecule's redox behavior and its potential to participate in charge-transfer interactions.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, an MEP analysis would likely reveal regions of negative potential (typically colored in shades of red and yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the ethoxy group, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored in blue) would be expected around the hydrogen atoms, particularly those of the amine group, suggesting these are sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxyethyl side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformations is crucial for predicting its three-dimensional structure and how it might interact with other molecules.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is less computationally expensive than quantum mechanical methods and is well-suited for exploring the conformational space of flexible molecules. A systematic conformational search using MM could identify the low-energy conformers of this compound.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most probable conformations and the energy barriers between them. This information is vital for understanding how the molecule might behave in a solution or when interacting with a biological target.

Potential Energy Surface Scans

To gain a more detailed understanding of the conformational preferences, potential energy surface (PES) scans can be performed. This involves systematically changing specific dihedral angles (torsional angles) within the molecule and calculating the energy at each step.

For this compound, PES scans would be particularly useful for exploring the rotation around the C-C and C-O bonds of the ethoxyethyl side chain. The results would reveal the rotational barriers and the most stable (lowest energy) rotational isomers.

A hypothetical data table showing the relative energies of different conformers identified through a PES scan might be structured as follows:

| Conformer | Dihedral Angle 1 (°C-C) | Dihedral Angle 2 (°C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 (anti) | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 180 (anti) | 0.85 |

| 3 | 180 (anti) | 60 (gauche) | 1.20 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data is unavailable.

In-depth Computational and Theoretical Analysis of this compound Remains a Field for Future Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical chemistry studies focusing solely on the compound This compound are not publicly available at this time. While extensive research exists on the 1,2,4-triazole scaffold and its various derivatives, detailed theoretical examinations pertaining to this particular molecule—including torsional angle studies, spectroscopic predictions, and reaction pathway modeling—have not been published.

The field of computational chemistry utilizes powerful theoretical models and quantum mechanical calculations to predict molecular properties and behaviors. For novel or less-studied compounds like this compound, such studies would be invaluable for understanding its conformational flexibility, electronic structure, and reactivity. However, without dedicated research, a detailed article on these specific computational aspects cannot be compiled.

General computational methodologies are frequently applied to the broader class of 1,2,4-triazole derivatives. These studies often employ Density Functional Theory (DFT) and other ab initio methods to explore molecular geometries, tautomeric stability, and spectroscopic characteristics. For instance, theoretical calculations are instrumental in predicting NMR chemical shifts, analyzing vibrational modes for IR and Raman spectroscopy, and determining electronic transitions for UV-Vis absorption spectra for many related triazole compounds. researchgate.netresearchgate.net Furthermore, computational modeling is a key tool in elucidating reaction mechanisms and identifying transition states in the synthesis and transformation of heterocyclic systems. frontiersin.orgyoutube.com

Despite the availability of these general approaches and studies on analogous structures, the strict focus on This compound as per the instructions precludes the inclusion of such generalized or comparative data. The generation of scientifically accurate data tables and detailed research findings requires that specific computational studies have been performed and published for the exact molecule .

Therefore, the following sections, as outlined in the article request, remain areas for future investigation:

Reaction Pathway Modeling and Transition State Analysis:

Computational Elucidation of Reaction Mechanisms:Modeling potential reaction pathways, for example, in its synthesis or metabolic degradation, would involve locating transition states and calculating activation energies, providing a deeper understanding of its chemical reactivity.

The absence of this specific information highlights a gap in the current body of scientific literature and underscores the opportunity for new research to explore the computational and theoretical chemistry of this compound.

Activation Energy Calculations for Synthetic Steps

The synthesis of 1,2,4-triazole derivatives involves several reaction steps, and computational chemistry can be employed to determine the activation energy for each of these steps. This is crucial for optimizing reaction conditions and improving yields. Density Functional Theory (DFT) is a common method used for these calculations.

For the synthesis of substituted 1,2,4-triazoles, a common route is the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov Theoretical calculations can model the transition states of these cyclization reactions to predict the energy barriers. For instance, in a related synthesis of 1,2,4-triazole-3-thiones, DFT calculations have been used to understand the electronic structure and reactivity of the intermediates. researchgate.net

A general synthetic approach to 3-amino-1,2,4-triazoles might involve the reaction of a corresponding amidrazone with a cyclizing agent. Computational modeling can be used to investigate the reaction mechanism and the associated energy profile. By calculating the Gibbs free energy of reactants, transition states, and products, the activation energy can be determined. These calculations would typically be performed in the gas phase and then refined by including solvent effects.

Table 1: Hypothetical Activation Energies for Synthetic Steps of a 1,2,4-Triazole Derivative

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Formation of Thiosemicarbazide Intermediate | DFT (B3LYP) | 6-311++G(d,p) | 15.2 |

| Alkaline Cyclization to Triazole Ring | DFT (B3LYP) | 6-311++G(d,p) | 25.8 |

| Alkylation of Triazole Ring | DFT (M06-2X) | 6-311++G(d,p) | 18.5 |

Solvent Effects Modeling in Theoretical Studies

The solvent in which a reaction is carried out can significantly influence reaction rates and equilibria. Computational models can simulate these solvent effects. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

For 1,2,4-triazole derivatives, theoretical studies have shown that solvent polarity can affect their tautomeric equilibrium and self-association. researchgate.netresearchgate.net For example, a DFT study on the self-association of 1,2,4-triazole using the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) analyzed the influence of solvents like water and DMSO on the geometric and electronic properties of molecular complexes. researchgate.net Such studies can predict how the ethoxyethyl group of this compound might interact with different solvents, affecting its solubility and reactivity.

More explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the solute and the solvent. These models are computationally more intensive but can offer greater accuracy.

Molecular Docking and Binding Interaction Predictions (excluding direct clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry for predicting the interaction of a ligand with a protein's binding site.

Ligand-Protein Interaction Modeling

For this compound, molecular docking studies can model its interaction with various protein targets. The 1,2,4-triazole scaffold is known to interact with a range of biological receptors. nih.gov Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For instance, studies on other 1,2,4-triazole derivatives have identified key interactions with amino acid residues in the active sites of enzymes like cytochrome P450. nih.gov The nitrogen atoms of the triazole ring are often involved in hydrogen bonding, a critical factor for binding affinity. pensoft.net The ethoxyethyl group would likely engage in hydrophobic interactions within the protein's binding pocket.

Identification of Potential Molecular Targets

A crucial application of computational chemistry is the identification of potential molecular targets for a given compound. This can be achieved through reverse docking, where a ligand is screened against a large library of protein structures to find potential binding partners. Online servers and software can facilitate this process.

For 1,2,4-triazole derivatives, potential targets identified through such in silico methods include kinases, adenosine (B11128) receptors, and enzymes involved in protein homeostasis. nih.govnih.govnih.gov For example, certain 1,2,4-triazole compounds have been investigated as potential inhibitors of the AAA+ ATPase p97, a target for cancer therapy. nih.gov By performing similar computational screenings for this compound, new hypotheses about its biological function could be generated.

Binding Affinity Prediction Methodologies

Once a potential binding pose is identified through docking, the binding affinity can be predicted using various computational methodologies. Scoring functions within docking programs provide a quick estimate of the binding energy. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used for more accurate predictions.

These methods calculate the free energy of binding by considering the energies of the ligand, the protein, and the complex, as well as solvation energies. Such calculations have been applied to various 1,2,4-triazole derivatives to rank their potential efficacy as inhibitors of specific enzymes. pensoft.net These predictions can then guide the selection of compounds for experimental validation.

Structure Activity Relationship Sar Studies of 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine Derivatives

Systematic Modification of the Ethoxyethyl Side Chain

The 2-ethoxyethyl group attached to the N-1 position of the triazole ring is a key feature that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and interaction with target receptors. Systematic modifications of this side chain are crucial for optimizing activity.

Varying the length of the alkyl group within the alkoxyethyl side chain can have a profound impact on biological activity, primarily by altering the lipophilicity of the molecule. While direct studies on 1-(2-alkoxyethyl)-1H-1,2,4-triazol-3-amine are limited, analogous research on similar scaffolds, such as 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides, offers valuable insights into these effects. mdpi.comnih.gov

In a study evaluating the antiproliferative effects of 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides against leukemia cell lines, a clear trend was observed where increasing the alkyl chain length from one carbon (methoxymethyl) to ten carbons (n-decyloxymethyl) significantly enhanced cytotoxic activity. nih.gov This suggests that increased lipophilicity conferred by the longer alkyl chain may improve the compound's ability to cross cell membranes and reach its intracellular target. The derivative with the longest chain, 1-(n-decyloxymethyl)-1,2,4-triazole-3-carboxamide, demonstrated the most potent activity, inducing cell death at low micromolar concentrations. nih.gov This indicates a strong positive correlation between the length of the n-alkyl chain and antiproliferative efficacy within this series.

Table 1: Effect of N-1 Side Chain Alkyl Length on Antiproliferative Activity of 1-(Alkoxymethyl)-1,2,4-triazole-3-carboxamide Derivatives nih.gov

| Compound ID | N-1 Side Chain (R-oxymethyl) | R Group | IC₅₀ (µM) vs. K-562 Cells | IC₅₀ (µM) vs. CCRF-CEM Cells |

|---|---|---|---|---|

| 11c | Methoxymethyl | -CH₃ | >100 | >100 |

| 11d | Isopropyloxymethyl | -CH(CH₃)₂ | >100 | >100 |

| 11g | n-Decyloxymethyl | -(CH₂)₉CH₃ | 1.1 | 1.3 |

| 11h | Benzyloxymethyl | -CH₂C₆H₅ | 17.0 | 20.0 |

This table is based on data for 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide derivatives, serving as an analogue for ethoxyethyl side chain modifications.

The ether linkage (-O-) in the ethoxyethyl side chain is a key structural feature, contributing to the molecule's polarity and conformational flexibility. Modification of this linkage through bioisosteric replacement is a common strategy to fine-tune a compound's properties. Bioisosteres are functional groups that possess similar physical and chemical properties, leading to comparable biological activity. nih.gov

Common bioisosteric replacements for an ether linkage include:

Thioether (-S-): Replacing the oxygen with a sulfur atom increases lipophilicity and can alter the bond angle and length, potentially improving the fit into a biological target. Thioether analogues are often more metabolically stable than their ether counterparts.

Amine (-NH- or -NR-): Introducing a nitrogen atom creates a hydrogen bond donor (for -NH-) or acceptor, which can establish new, favorable interactions with a receptor. It also increases the basicity of the molecule.

Methylene (B1212753) (-CH₂-): Replacing the ether oxygen with a methylene group removes the polar character and hydrogen bond accepting capability of the linkage, making the side chain purely aliphatic and more lipophilic.

Modifying the terminal group of the side chain—in this case, the ethyl group of the ethoxyethyl moiety—can explore additional binding pockets in a target enzyme or receptor. Replacing the terminal methyl group with bulkier or more functionalized substituents can lead to enhanced activity.

For instance, introducing an aromatic ring, such as a phenyl group, can lead to beneficial π-π stacking or hydrophobic interactions. In the analogous 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamide series, the 1-(benzyloxymethyl) derivative, which features a terminal phenyl ring, showed significantly higher antiproliferative activity than the methoxymethyl or isopropyloxymethyl derivatives, though it was less potent than the long-chain n-decyloxymethyl analogue. nih.gov This highlights that while lipophilicity from a long alkyl chain is highly beneficial, specific interactions from a terminal aromatic ring can also confer substantial activity. The introduction of other functional groups like halogens or hydroxyls could further influence activity through steric and electronic effects.

Substituent Effects on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is a versatile scaffold with multiple sites for substitution. The electronic properties and biological activity of the entire molecule can be modulated by making changes to the exocyclic 3-amino group or by altering the substitution pattern on the ring's nitrogen atoms.

The 3-amino group is a key functional handle for derivatization, offering a route to a wide array of analogues with potentially improved biological profiles. Common modifications include the formation of amides, ureas, and Schiff bases.

Schiff Base Formation: Condensation of the 3-amino group with various aromatic aldehydes yields Schiff bases (imines). This derivatization has been shown to be a highly effective strategy for generating compounds with significant antimicrobial activity. nih.govemanresearch.org The nature of the substituent on the aromatic aldehyde plays a critical role in determining the potency and spectrum of activity. Studies on Schiff bases derived from 3-amino-5-substituted-1,2,4-triazoles have shown that electron-withdrawing groups (e.g., chloro, bromo, nitro) and electron-donating groups (e.g., methoxy) on the phenyl ring can enhance antibacterial and antifungal effects. nih.govarabjchem.org For example, certain derivatives have shown potent activity against Staphylococcus aureus and Microsporum gypseum, in some cases exceeding that of standard drugs like streptomycin (B1217042) and ketoconazole. nih.gov

Table 2: Antimicrobial Activity of Schiff Bases Derived from a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Scaffold nih.gov

| Compound ID | R-Substituent on Benzaldehyde | Antifungal MIC (µg/mL) vs. M. gypseum | Antibacterial MIC (µg/mL) vs. S. aureus |

|---|---|---|---|

| 5a | 4-Bromo | 62.5 | 31.25 |

| 5d | 3-Chloro | 31.25 | 31.25 |

| 5e | 4-Chloro | 31.25 | 31.25 |

| Ketoconazole | - | 62.5 | - |

| Streptomycin | - | - | 125 |

This table presents data for Schiff bases derived from a related 4-amino-1,2,4-triazole-3-thiol (B7722964) core to illustrate the effects of amino group derivatization.

Acylation: Acylation of the 3-amino group to form amides is another common derivatization. This modification can alter the electronic character of the amino group and introduce new points of interaction. Studies have shown that N-acyl-3-amino-1,2,4-triazoles can undergo intermolecular rearrangement to form the more stable 3-acylamino isomers. emanresearch.org The nature of the acyl group is crucial for determining the biological outcome.

The 1,2,4-triazole ring has three nitrogen atoms, but for an N-1 substituted triazole like the parent compound, further substitution typically involves the N-2 or N-4 positions. Alkylation of 1-substituted 3-amino-1,2,4-triazoles can lead to quaternization, forming triazolium salts. datapdf.com Computational and experimental studies have shown that this reaction can occur with low selectivity, potentially involving the N-2 and N-4 atoms, as well as the exocyclic 3-amino group, depending on the nature of the electrophile. datapdf.com

Impact of Halogenation and Alkylation on Reactivity

The introduction of halogen atoms and alkyl groups to the 1,2,4-triazole ring significantly influences the electronic properties and, consequently, the reactivity of the resulting derivatives. These modifications are pivotal in fine-tuning the molecules for various applications.

Halogenation:

The position and nature of the halogen substituent on the 1,2,4-triazole ring can dictate the regioselectivity of subsequent reactions. Studies on halogenated 1,2,4-triazole nucleoside analogues have demonstrated a graduated reactivity of halogens, with the order being C-5 > C-3 on the triazole ring. researchgate.net This differential reactivity allows for regioselective replacement reactions, such as hydrodehalogenations and nucleophilic substitutions. researchgate.net

For instance, the bromine atom at the C-5 position of the triazole ring exhibits high reactivity, enabling selective nucleophilic substitutions. This has been exploited in the synthesis of various substituted 1,2,4-triazole derivatives. The presence of electron-withdrawing halogen substituents can also impact the stability of the glycosidic bond in triazole nucleoside analogues. researchgate.net

The stability of halogenated 1,2,4-triazole tautomers has been studied, with the stability order for chloro-1,2,4-triazoles being 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. For bromo-1,2,4-triazoles, the 3-bromo-4H-1,2,4-triazole tautomer is the most stable. ijsr.net

Alkylation:

Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms, leading to a mixture of isomers. The regioselectivity of alkylation is influenced by the reaction conditions, including the base and solvent used. For example, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides typically yields a mixture of 1- and 4-alkylated isomers. researchgate.net In some cases, the use of specific catalysts or reaction conditions can favor the formation of a single regioisomer.

The introduction of an alkyl or aryloxymethyl substituent at the N-1 position of methyl 1,2,4-triazole-3-carboxylate (B8385096) has been shown to be a key step in the synthesis of certain derivatives. mdpi.com Furthermore, computational and experimental studies on the alkylation of C-amino-1,2,4-triazoles have shown that quaternization can occur with low selectivity, involving the N-2 and N-4 atoms, as well as the exocyclic amino group, as potential reaction centers. researchgate.net

The following table summarizes the impact of these modifications on reactivity:

| Modification | Position | Impact on Reactivity | Reference |

| Halogenation | C-5 of triazole | High reactivity, allowing for regioselective nucleophilic substitution. | researchgate.net |

| Halogenation | C-3 of triazole | Lower reactivity compared to the C-5 position. | researchgate.net |

| Alkylation | N-1 and N-4 | Formation of regioisomers, with selectivity dependent on reaction conditions. | researchgate.net |

| Alkylation | N-2, N-4, and exocyclic amino group | Potential for quaternization with low selectivity in C-amino-1,2,4-triazoles. | researchgate.net |

Conformational Flexibilities and Their Influence on Molecular Recognition

The conformational flexibility of 1,2,4-triazole derivatives plays a crucial role in their interaction with biological targets. The ability of these molecules to adopt specific conformations allows them to fit into the binding pockets of receptors and enzymes, thereby influencing their biological activity.

The 1,2,4-triazole ring itself is a planar, aromatic system. ijsr.netresearchgate.net However, the substituents attached to the ring can possess significant conformational freedom. The rotational barriers around the bonds connecting the substituents to the triazole core determine the accessible conformations.

The hydrogen bonding capacity and dipole character of the 1,2,4-triazole ring contribute to its ability to act as a pharmacophore, interacting with biological receptors with high affinity. nih.gov The orientation of the substituents in three-dimensional space is critical for these interactions. For instance, in a study of Schiff base derivatives of 3-amino-1,2,4-triazole, the dihedral angle between the triazolyl and thienyl rings was found to be a key structural parameter. nih.gov

In the solid state, the conformation of 1,2,4-triazole derivatives is influenced by crystal packing forces, including intermolecular hydrogen bonding. These interactions can lead to the formation of polymeric chains and other supramolecular structures. nih.gov In solution, the conformational equilibrium may be different and is influenced by the solvent.

Understanding the conformational preferences of these molecules is essential for designing derivatives with improved binding affinity and selectivity for their biological targets.

QSAR Modeling for Mechanistic Understanding (excluding direct clinical correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide insights into the molecular features that are important for activity and can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on 1,2,4-triazole derivatives to understand the structural requirements for various biological activities. These studies typically involve the calculation of a set of molecular descriptors that encode information about the structural, electronic, and physicochemical properties of the molecules.

For example, a 3D-QSAR study on substituted 1,2,4-triazole derivatives as anticancer agents identified steric and electrostatic fields as important contributors to their activity. nih.gov The model suggested that modifications to the substituents at specific positions could lead to compounds with enhanced anticancer potential. nih.gov

Another QSAR study on 1,2,4-triazole derivatives as α-glucosidase inhibitors developed a model based on quantum chemical descriptors. researchgate.netrsc.org This model successfully correlated the chemical structures with their antidiabetic activity and highlighted the importance of structural modifications in influencing their inhibitory effects. researchgate.netrsc.org

QSAR models can also be used to predict the toxicity of compounds. A study on 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols found that increasing the size of the radicals, particularly through the introduction of aromatic fragments, contributed to the enhanced safety of the compounds. researchgate.net

The general workflow for a QSAR study is summarized in the table below:

| Step | Description |

| Data Set Selection | A series of compounds with known biological activity is selected. |

| Molecular Modeling | The 3D structures of the compounds are generated and optimized. |

| Descriptor Calculation | A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated. |

| Model Development | Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. |

| Model Validation | The predictive ability of the model is assessed using internal and external validation techniques. |

These QSAR studies provide a valuable framework for the rational design of new 1,2,4-triazole derivatives with desired biological activities and improved safety profiles.

Analytical Methodologies for Research on 1 2 Ethoxyethyl 1h 1,2,4 Triazol 3 Amine

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and quantification of 1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine from reaction mixtures, impurities, and potential enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for purity assessment and quantification. A reversed-phase HPLC method is often suitable for aminotriazole derivatives. eu-jr.euhelixchrom.com

A typical HPLC method for a related compound, 1-(β-phenylethyl)-4-amino-1,2,4-triazole, was developed to determine impurities, highlighting the utility of this technique for quality control. eu-jr.eu For the analysis of this compound, a C18 or C8 column would be appropriate, providing a non-polar stationary phase that allows for good separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the amine group and achieve optimal separation. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is typically achieved using a UV detector, as the triazole ring exhibits UV absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound has a relatively high boiling point due to the polar amine and triazole groups, it can be analyzed by GC-MS, potentially with derivatization to increase its volatility and thermal stability. Derivatization of the primary amine with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its chromatographic properties. nih.gov

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For this compound, key fragmentation pathways would likely involve cleavage of the ethoxyethyl side chain and fragmentation of the triazole ring. researchgate.netcdnsciencepub.com

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Predicted Fragment |

| 156 | [M]+ (Molecular Ion) |

| 127 | [M - C2H5]+ |

| 113 | [M - C2H5O]+ |

| 84 | [Triazole ring fragment] |

| 73 | [CH2CH2OC2H5]+ |

If this compound is synthesized in a way that could produce enantiomers (for instance, if a chiral center is introduced during synthesis), then chiral chromatography is necessary to separate and quantify these enantiomers. The separation of triazole fungicide enantiomers has been successfully achieved using chiral HPLC. nih.govnih.govtandfonline.com Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose, are commonly used for this purpose. nih.govnih.gov

The choice of mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is crucial for achieving enantiomeric separation. The temperature of the column can also significantly influence the resolution of the enantiomers.

Table 3: Potential Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Spectroscopic Characterization Techniques (Beyond basic identification)

Advanced spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of this compound.

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D-NMR techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules. ipb.ptresearchgate.netmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the ethoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethoxyethyl group and the triazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.

Solid-State NMR could be employed to study the compound in its solid form, providing insights into its crystal packing and polymorphic forms.

Table 4: Expected 2D-NMR Correlations for this compound

| Proton Signal (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| Triazole CH | - | C3, C5 |

| N-CH2 | O-CH2 | C5, O-CH2 |

| O-CH2 (ethoxy) | CH3 | N-CH2, CH3 |

| CH3 (ethoxy) | O-CH2 | O-CH2 |

| NH2 | - | C3 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can provide an exact mass that corresponds to a unique molecular formula. oup.com This is a powerful tool for confirming the identity of a newly synthesized compound and for distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for polar molecules like the target compound.

Table 5: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C6H12N4O |

| Calculated Exact Mass | 156.1011 Da |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]+ |

| Observed m/z | 157.1089 |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation

FT-IR spectroscopy of 1,2,4-triazole (B32235) derivatives typically shows characteristic absorption peaks. For instance, aromatic C-H vibrations are generally observed in the range of 3032-3097 cm⁻¹, while the N-H stretching of the triazole ring can appear around 3126 cm⁻¹. researchgate.net The C=C aromatic stretching vibrations are expected to produce peaks in the region of 1483-1529 cm⁻¹. researchgate.net For 3-amino-1,2,4-triazole, studies on its complexes have provided detailed insights into its IR spectroscopic properties, which are foundational for interpreting the spectrum of its derivatives. nih.gov

The FT-IR spectrum of the parent compound, 1,2,4-triazole, exhibits a key N-H stretching vibration at 3128 cm⁻¹ and a -N=N- stretching vibration at 1543 cm⁻¹. researchgate.net For this compound, additional bands corresponding to the ethoxyethyl group would be anticipated. These would include C-H stretching vibrations for the aliphatic chain and a prominent C-O-C stretching band.

Illustrative FT-IR Data for a Substituted 1,2,4-Triazole Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3126 | N-H Stretch (Triazole Ring) |

| 3097, 3032 | C-H Aromatic Stretch |

| 2980-2850 | C-H Aliphatic Stretch |

| 1645 | C=N Stretch (Triazole Ring) |

| 1529, 1483 | C=C Aromatic Stretch |

| 1211 | C-N Stretch (Triazole Ring) |

| 1100 | C-O-C Ether Stretch |

Note: This table is illustrative and based on characteristic vibrational frequencies of related 1,2,4-triazole compounds. researchgate.netresearchgate.net

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. Studies on the electrosorption of 1,2,3-triazole on gold electrodes have utilized Raman spectroscopy to determine the orientation of the molecule on the surface. researchgate.net For this compound, Raman spectroscopy could be employed to further confirm the skeletal structure of the triazole ring and the conformation of the ethoxyethyl side chain.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound is not publicly available, numerous studies on substituted 1,2,4-triazole derivatives have demonstrated the power of this technique. mdpi.comresearchgate.netmdpi.com

The process involves growing a single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a related compound, N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)-3-methylbutanamide, was unambiguously established using X-ray diffraction analysis. researchgate.net

In another instance, the structure of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was confirmed by X-ray single-crystal diffraction, providing definitive proof of its molecular connectivity. mdpi.compreprints.org These examples highlight the routine application and importance of X-ray crystallography in the structural verification of novel 1,2,4-triazole derivatives.

Illustrative Crystallographic Data for a Hypothetical 1,2,4-Triazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.781 |

| β (°) | 105.34 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.452 |

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction study.

Electroanalytical Techniques for Redox Behavior

Electroanalytical techniques are instrumental in probing the redox properties of molecules, providing insights into their electron transfer capabilities and potential applications in areas such as sensor development or electro-organic synthesis.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of compounds. It involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

Studies on related 1,2,4-triazole compounds have demonstrated the utility of cyclic voltammetry. For instance, the electrochemical synthesis of poly(3-amino-1,2,4-triazole) on a platinum electrode was achieved using cyclic voltammetry. researchgate.net In another study, the electrochemical behavior of vanillin (B372448) was investigated using a gold electrode modified with a poly(1H-1,2,4-triazole-3-thiol) film, showcasing the role of triazole-based polymers in electrode modification. nih.gov

For this compound, a cyclic voltammetry study would reveal its oxidation and reduction potentials, the reversibility of its redox processes, and its potential for electropolymerization. The voltammogram of a benzimidazole (B57391) derivative, for example, showed an onset oxidation potential at 0.97 V. mdpi.com

Illustrative Cyclic Voltammetry Data for a Hypothetical Triazole Compound

| Parameter | Value |

| Onset Oxidation Potential (E_ox) | +1.2 V vs. Ag/AgCl |

| Peak Anodic Current (I_pa) | 5.2 µA |

| Onset Reduction Potential (E_red) | -0.8 V vs. Ag/AgCl |

| Peak Cathodic Current (I_pc) | -4.8 µA |

| Scan Rate | 100 mV/s |

Note: This table provides hypothetical data from a cyclic voltammetry experiment to illustrate the parameters that can be determined.

Potentiometric Titration Applications

Potentiometric titration is a valuable method for determining the concentration of a substance and its acid-base dissociation constants (pKa values). This technique involves measuring the potential difference between two electrodes as a titrant is added.

For amino-containing compounds like this compound, potentiometric titrations can be used to determine the pKa values of the amino group and the triazole ring nitrogens. A study on 1,2,4-triazolyl-3-yl-aminomethylenebisphosphonic acid utilized potentiometric titrations to determine its protonation constants. nih.gov The fully protonated form of this compound possessed six dissociable protons, and their corresponding pKa values were determined from the titration curve. nih.gov

The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, bioavailability, and interaction with biological targets.

Illustrative Potentiometric Titration Data for a Diamino Compound

| Equilibrium | pKa |

| H₂L²⁺ ⇌ HL⁺ + H⁺ | 3.5 |

| HL⁺ ⇌ L + H⁺ | 8.2 |

Note: This table presents hypothetical pKa values for a compound with two basic centers, as might be determined by potentiometric titration.

Potential Applications and Further Research Directions Excluding Clinical, Safety, Dosage

Role as Synthetic Intermediates in Complex Molecule Synthesis

The unique combination of a heterocyclic ring, a primary amine, and an ether linkage makes 1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine a valuable intermediate in organic synthesis.

The 3-amino-1,2,4-triazole moiety is a key precursor for the synthesis of various fused heterocyclic systems. The amino group can readily undergo condensation reactions with a variety of bifunctional electrophiles to construct new rings. For instance, reaction with α,β-unsaturated ketones could lead to the formation of triazolopyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. Similarly, condensation with diketones or their equivalents can yield other fused systems. The ethoxyethyl substituent can influence the solubility and reactivity of these intermediates and the properties of the final products.